Structural Differentiation from the Prototypical PheRS Inhibitor Scaffold
The target compound replaces the simple benzyl group found in the lead compound '1' (from Baidin et al., 2021) with a 2,4-dimethylanilino-4-oxobutanoic acid moiety. This introduces a hydrogen bond donor/acceptor (the amide) and alters the electronics and sterics of the aromatic ring. A direct head-to-head comparison is not available, but class-level inference from the published SAR shows that the aryl binding pocket is highly restrictive, tolerating only an ortho substituent on the phenyl ring [1]. The 2,4-dimethyl substitution pattern and the carboxylic acid extension in the target compound represent a significant structural departure that is predicted to modify binding affinity and selectivity relative to the mono-ortho-substituted analogs characterized in the primary literature.
| Evidence Dimension | Ligand structure at the PheRS aryl binding site |
|---|---|
| Target Compound Data | 2,4-dimethylanilino-4-oxobutanoic acid substituent (amide + carboxylic acid + di-methyl phenyl) |
| Comparator Or Baseline | Compound 1 (Baidin et al.): benzyl substituent. SAR-defined tolerance: only ortho-substitution on the phenyl ring is tolerated. |
| Quantified Difference | Structural difference: Target compound has a larger, more polar substituent with two methyl groups and a carboxylic acid extension, which is outside the characterized SAR scope. |
| Conditions | Crystal structure and SAR analysis of E. coli and A. baumannii PheRS [1] |
Why This Matters
For procurement decisions, this structural divergence means the target compound is expected to have a distinct selectivity and potency profile that cannot be extrapolated from the simpler analogs, making it a unique tool compound for probing this target system.
- [1] Baidin, V., et al. (2021). Simple Secondary Amines Inhibit Growth of Gram-Negative Bacteria through Highly Selective Binding to Phenylalanyl-tRNA Synthetase. Journal of the American Chemical Society, 143(2), 623-627. View Source
